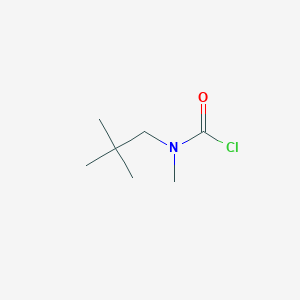
4-Chloro-5-methoxy-6-methylpyrimidine
Übersicht
Beschreibung
4-Chloro-5-methoxy-6-methylpyrimidine (CMP) is a pyrimidine derivative . It has a molecular weight of 158.59 g/mol . This compound has garnered significant interest due to its potential implications in various fields of research and industry.
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-5-methoxy-6-methylpyrimidine . The InChI code provides a specific description of the molecule’s structure .Physical And Chemical Properties Analysis
4-Chloro-5-methoxy-6-methylpyrimidine is a solid at room temperature . The storage temperature and shipping temperature are not specified .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Chemical Activity
4-Chloro-5-methoxy-6-methylpyrimidine derivatives have been studied for their significant role in various applications, including as potential antihypertensive agents. A comprehensive investigation using both experimental techniques like FT-IR, FT-Raman, NMR, and theoretical DFT calculations has provided deep insights into the molecular structure, chemical activity regions, molecular stability, charge localization and delocalization, and other electronic properties. These studies suggest their potential in pharmaceutical, biological, physical, and medicinal research areas (Aayisha et al., 2019).
Synthesis and Process Research
The synthesis processes of 4-Chloro-5-methoxy-6-methylpyrimidine derivatives, such as 4,6-Dichloro-2-methylpyrimidine, an important intermediate in synthetic anticancer drug dasatinib, have been optimized. Research has explored the conditions for efficient cyclization and chlorination, contributing to the development of synthetic methodologies in the pharmaceutical industry (Guo Lei-ming, 2012).
Antiviral Activity
Derivatives of 4-Chloro-5-methoxy-6-methylpyrimidine have shown promising results in antiviral activity, especially against retroviruses. Studies on 5-substituted 2,4-diaminopyrimidine derivatives indicate significant inhibitory effects on the replication of human immunodeficiency virus and Moloney murine sarcoma virus in cell cultures, highlighting their potential in antiviral therapy (Hocková et al., 2003).
Radiolabeling and Pharmaceutical Applications
The synthesis of radiolabeled compounds like [14C3]-moxonidine from 4-Chloro-5-methoxy-6-methylpyrimidine derivatives has been achieved, providing tools for biological and pharmacological research. Such advancements are crucial for the development of new antihypertensive drugs and understanding their mechanism of action (Czeskis, 2004).
Chemical Synthesis and Reactions
Research has delved into the chemical synthesis and reactions of 4-Chloro-5-methoxy-6-methylpyrimidine derivatives, exploring their interactions with nucleophilic reagents and the synthesis of novel compounds with potential applications in medicinal chemistry and drug development (Yamanaka, 1959).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-5-methoxy-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-5(10-2)6(7)9-3-8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPABZKUDUPPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methoxy-6-methylpyrimidine | |
CAS RN |
1739-60-2 | |
| Record name | 4-chloro-5-methoxy-6-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432507.png)

![Methyl 6-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1432509.png)



